Cnidimol B
Overview
Description
Cnidimol B is a chromone derivative with the molecular formula C₁₅H₁₆O₆. It is a naturally occurring compound found in the plant Cnidium monnieri, which is widely used in traditional Chinese medicine. This compound is known for its various biological activities, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cnidimol B involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromone core: This step involves the cyclization of a suitable precursor to form the chromone ring system.
Functionalization of the chromone core: Various functional groups are introduced into the chromone core through reactions such as hydroxylation, methylation, and glycosylation.
Purification and isolation: The final product is purified using techniques such as column chromatography and recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Cnidium monnieri plants. The extraction process includes:
Harvesting: The plant material is harvested and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents such as ethanol or methanol.
Chemical Reactions Analysis
Types of Reactions
Cnidimol B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrochromones and other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Chemistry: Cnidimol B is used as a starting material for the synthesis of other biologically active compounds.
Biology: this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities, making it a valuable compound for biological research.
Medicine: this compound is being investigated for its potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections.
Industry: This compound is used in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties
Mechanism of Action
Cnidimol B exerts its effects through various molecular targets and pathways:
Anti-cancer: this compound induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Anti-microbial: This compound disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to the death of microbial cells.
Comparison with Similar Compounds
Cnidimol B is structurally similar to other chromone derivatives, such as:
Cnidimol A: Another chromone derivative found in Cnidium monnieri with similar anti-inflammatory and anti-cancer properties.
Peucenin: A chromone derivative with anti-inflammatory and anti-microbial activities.
5,7-Dihydroxychromone: A chromone derivative with antioxidant and anti-inflammatory properties
This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-(1,2-dihydroxypropan-2-yl)-4-hydroxy-7-methyl-2,3-dihydrofuro[3,2-g]chromen-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-7-3-9(17)13-11(20-7)5-10-8(14(13)18)4-12(21-10)15(2,19)6-16/h3,5,12,16,18-19H,4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGAVROSGDHSNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C2O1)OC(C3)C(C)(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801116947 | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103629-81-8 | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103629-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,2-Dihydroxy-1-methylethyl)-2,3-dihydro-4-hydroxy-7-methyl-5H-furo[3,2-g][1]benzopyran-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801116947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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